{6-Chloro-4-[4-(pyridin-2-yl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone
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Overview
Description
6-Chloro-4-[4-(pyridin-2-yl)piperazin-1-yl]quinolin-3-yl(morpholin-4-yl)methanone: is a complex organic compound featuring a quinoline core with multiple substituents, including chlorine, pyridine, piperazine, and morpholine groups. This compound is of interest due to its potential biological and pharmaceutical applications.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra . Additionally, it has shown significant activity on the kinase p70S6Kβ , which features an equivalent cysteine .
Mode of Action
For instance, it has shown inhibitory activity against the kinase p70S6Kβ .
Biochemical Pathways
Given its anti-tubercular activity, it may be inferred that it affects the pathways related to the survival and replication of mycobacterium tuberculosis .
Result of Action
The compound has demonstrated significant activity against Mycobacterium tuberculosis H37Ra, indicating its potential as an anti-tubercular agent . Furthermore, it has shown inhibitory activity against the kinase p70S6Kβ .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra . This suggests that 6-Chloro-4-[4-(pyridin-2-yl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone may interact with enzymes, proteins, and other biomolecules involved in the life cycle of this bacterium.
Cellular Effects
In terms of cellular effects, similar compounds have been evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells and the results indicate that the compounds are non-toxic to human cells . This suggests that 6-Chloro-4-[4-(pyridin-2-yl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone may have a similar profile.
Molecular Mechanism
The molecular interactions of similar compounds in docking studies reveal their suitability for further development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized to maximize yield and minimize by-products, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The quinoline core can be oxidized to form quinone derivatives.
Reduction: : Reduction reactions can be used to convert the quinoline to dihydroquinoline derivatives.
Substitution: : The chlorine atom can be substituted with other groups, and the piperazine ring can undergo alkylation or acylation reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: : Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Dihydroquinoline derivatives.
Substitution: : Alkylated or acylated piperazine derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in the development of new drugs, particularly in the areas of antimicrobial and anticancer agents.
Industry: : It can be used in the production of dyes, catalysts, and other industrial chemicals.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other quinoline derivatives, which may have different substituents or core structures. These compounds can be compared based on their biological activity, synthetic routes, and applications.
List of Similar Compounds
Quinoline
4-Aminoquinoline
6-Methylquinoline
8-Hydroxyquinoline
2-Methylquinoline
Properties
IUPAC Name |
[6-chloro-4-(4-pyridin-2-ylpiperazin-1-yl)quinolin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c24-17-4-5-20-18(15-17)22(19(16-26-20)23(30)29-11-13-31-14-12-29)28-9-7-27(8-10-28)21-3-1-2-6-25-21/h1-6,15-16H,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEUBJVEOFJTJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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